A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral characteristics of this molecule, grounded in established principles of NMR spectroscopy and analysis of structurally related compounds.
Molecular Structure and the Imperative of Spectroscopic Characterization
The target molecule, 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine, is a highly substituted pyrimidine derivative. The pyrimidine core is of significant interest in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The unique combination of iodo, methyl, trifluoromethyl, and amino substituents on this scaffold creates a distinct electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. Understanding the influence of each substituent on the chemical shifts is paramount for unambiguous spectral assignment.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental data for this specific molecule is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the analysis of structurally analogous compounds and the known effects of the individual substituents on the pyrimidine ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | s | 3H | -CH₃ |
| ~5.2 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~25 | -CH₃ |
| ~95 | C5 |
| ~122 (q, ¹JCF ≈ 275 Hz) | -CF₃ |
| ~158 (q, ²JCCF ≈ 35 Hz) | C6 |
| ~163 | C2 |
| ~170 | C4 |
In-depth Spectral Analysis and Rationale
The predicted chemical shifts are derived from a composite analysis of substituent effects on the pyrimidine core. The following sections provide a detailed rationale for the assignment of each signal.
¹H NMR Spectrum Analysis
The proton NMR spectrum of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is anticipated to be relatively simple, exhibiting two main signals.
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Methyl Protons (-CH₃): The methyl group at the C4 position is expected to produce a singlet at approximately 2.6 ppm . In similar pyrimidine structures, a methyl group in this position typically resonates in this region. The absence of adjacent protons results in a singlet multiplicity.
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Amino Protons (-NH₂): The amino group at the C2 position will likely appear as a broad singlet around 5.2 ppm . The chemical shift of amino protons can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In many 2-aminopyrimidine derivatives, the amino protons resonate in the range of 5.0-5.5 ppm. The broadness of the signal is a characteristic feature of exchangeable protons.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide a more detailed fingerprint of the carbon skeleton.
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Methyl Carbon (-CH₃): The carbon of the methyl group is predicted to have a chemical shift of approximately 25 ppm , a typical value for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.
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C5 Carbon: The C5 carbon is substituted with an iodine atom. Iodine's "heavy atom effect" is expected to shift the C5 resonance significantly upfield to around 95 ppm . This is a well-documented phenomenon in the NMR of iodinated aromatic and heteroaromatic compounds.
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Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is predicted to be around 122 ppm , with a large coupling constant of approximately 275 Hz .[1]
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C6 Carbon: The C6 carbon is attached to the electron-withdrawing trifluoromethyl group. This will deshield the C6 carbon, shifting its resonance downfield. Furthermore, coupling to the trifluoromethyl group will result in a quartet (²JCCF) with a smaller coupling constant of about 35 Hz . The predicted chemical shift is approximately 158 ppm .
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C2 Carbon: The C2 carbon, bonded to the amino group, is expected to resonate at about 163 ppm . The amino group has a moderate deshielding effect on the attached carbon.
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C4 Carbon: The C4 carbon is attached to the methyl group and is situated between two nitrogen atoms, leading to a significant downfield shift. Its predicted resonance is around 170 ppm .
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
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Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use a high-purity NMR-grade solvent.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Instrument Parameters
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Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment (zg30).
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-32 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (zgpg30).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing
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Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
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Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizing the Molecular Structure and NMR Workflow
To further aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine.
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a robust prediction and a detailed rationale for the ¹H and ¹³C NMR spectra of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data. For researchers in drug discovery and development, a thorough understanding of the NMR characteristics of such novel compounds is fundamental for advancing their research and ensuring the integrity of their chemical entities.
References
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Shkurko, O. P., & Mamaev, V. P. (1987). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 23(5), 554-558. [Link]
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Puchala, A., & Wawer, I. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International journal of molecular sciences, 6(1), 11-19. [Link]
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Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
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